2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one

Description

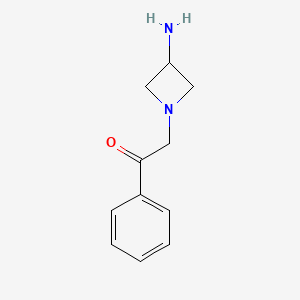

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is a β-ketoamine derivative featuring a phenyl group attached to a ketone moiety and a 3-aminoazetidine ring at the β-position.

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-6-13(7-10)8-11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJXAYJVRBZRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is the Histamine H3 receptor (H3R) . The H3R is a G protein-coupled receptor that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine.

Mode of Action

This compound interacts with its target, the H3R, as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the H3R and activates it, leading to a series of intracellular events.

Biochemical Pathways

Upon activation of the H3R by this compound, there is a decrease in the production of cyclic adenosine monophosphate (cAMP) within the cell. This leads to a decrease in the release of various neurotransmitters, affecting several biochemical pathways and their downstream effects.

Result of Action

The activation of the H3R by this compound leads to a decrease in the release of various neurotransmitters. This can result in a variety of molecular and cellular effects, depending on the specific physiological context. For example, in the central nervous system, this could potentially affect processes such as sleep regulation, cognition, and food intake.

Biochemical Analysis

Biochemical Properties

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with histamine H3 receptors, acting as a partial agonist. This interaction is crucial as it can modulate the release of neurotransmitters and influence central nervous system activity. Additionally, this compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with histamine H3 receptors can affect cyclic adenosine monophosphate (cAMP) levels, thereby influencing downstream signaling pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to histamine H3 receptors, acting as a partial agonist. This binding interaction can inhibit or activate various enzymes, leading to changes in gene expression and cellular responses. The proposed binding mode of the compound indicates key interactions similar to those attained by histamine.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter release and influence central nervous system activity without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s metabolic stability and weak activity on these enzymes suggest that it may have a favorable pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues, impacting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetone with azetidine derivatives. The process may include various steps such as amination and acylation to achieve the desired compound structure.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and its role in neuropharmacology.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain azetidine derivatives demonstrated potent antiproliferative activity against breast carcinoma (T47D) and colon carcinoma (HT-29) cells, with IC50 values ranging from 0.17 to 0.67 µM .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| T47D (Breast) | 0.17 - 0.67 | Antiproliferative |

| HT-29 (Colon) | 0.25 - 0.87 | Antiproliferative |

| K562 (Leukemia) | 7.4 | Selective against Bcr-Abl |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For example, it has shown promising results in inhibiting cholinesterases (AChE and BuChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds derived from similar structures demonstrated IC50 values as low as 14.8 nM against AChE .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antiproliferative Mechanism : The compound appears to induce apoptosis in cancer cells by activating intrinsic pathways involving cytochrome c release and caspase cleavage .

- Enzyme Interaction : Molecular docking studies suggest that the compound forms significant interactions with target enzymes, enhancing its inhibitory potential against cholinesterases and other relevant proteins involved in cancer progression .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vitro tests showed that derivatives of this compound effectively inhibited the proliferation of T47D cells, suggesting a potential therapeutic application in breast cancer treatment.

- Neurodegenerative Disease Models : Compounds exhibiting cholinesterase inhibition were evaluated for their neuroprotective effects, demonstrating potential benefits in models of Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other 1-phenylethan-1-one derivatives differing in the substituent at the β-position. Key distinctions include electronic effects, steric constraints, and tautomeric stability, as well as applications in catalysis, materials, and drug discovery.

Table 1: Structural and Functional Comparison of 2-Substituted 1-Phenylethan-1-one Derivatives

*Estimated based on molecular formula (C₁₁H₁₅N₃O).

Electronic and Steric Effects

- Azetidine vs. Larger Heterocycles: The 3-aminoazetidine group introduces significant ring strain and a compact structure compared to six-membered rings (e.g., oxane in ). This strain may enhance reactivity in nucleophilic or catalytic processes.

- Electron-Withdrawing Groups: Derivatives with electron-withdrawing substituents (e.g., oxadiazole-thio in ) exhibit greater thermal stability. In contrast, the amino group in the azetidine derivative may promote tautomerism or hydrogen bonding, as seen in enaminone systems .

Tautomeric Stability

Enaminone-like derivatives (e.g., 2-(1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)-1-phenylethan-1-one) exhibit tautomerism between ketimine, enolimine, and enaminone forms. MP2 calculations indicate ketimine > enolimine > enaminone stability . The 3-aminoazetidine derivative, however, lacks conjugation pathways for tautomerism, favoring a fixed β-ketoamine structure.

Spectroscopic and Crystallographic Data

- NMR : The azetidine derivative’s ¹H NMR would show distinct signals for the NH₂ group (~2–3 ppm) and azetidine protons (3–4 ppm), similar to N-methyl-N-glycidyl-aniline derivatives .

- X-ray Diffraction: Crystalline analogs (e.g., the oxadiazole-thio compound in ) confirm planar geometry at the ketone and non-covalent interactions (e.g., S···π contacts) stabilizing the lattice.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.